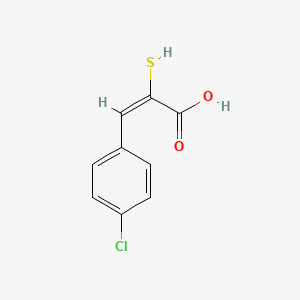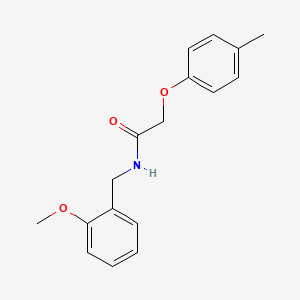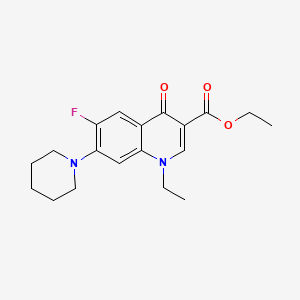
3-(4-chlorophenyl)-2-mercaptoacrylic acid
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-mercaptoacrylic acid, also known as tiopronin, is a sulfur-containing amino acid derivative that has been widely used in scientific research applications. It was first synthesized in the 1950s and has since been used for its potent antioxidant and chelating properties. We will also explore future directions for research on this compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis under Microwave Irradiation : The hydrolysis of 5-(benzylidene)rhodanines in alkaline solution under microwave irradiation yields 3-aryl-2-mercaptoacrylic acid derivatives, offering advantages like high yields, short reaction time, environmental benignity, low energy consumption, and easy work-up (Zhou, Zhu, Zhu, & Zhu, 2007).
Structural Basis of Inhibition in Human Calpain : A study exploring the inhibition of calpain-I, a protease involved in the extravasation of neutrophils, by mercaptoacrylic acid derivatives, revealed that (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid binds in a hydrophobic pocket, which is crucial for its inhibitory activity. This provides insights into drug design against conditions like rheumatoid arthritis, cancer, and Alzheimer's disease (Adams et al., 2014).
Synthesis of Antimicrobial Agents : In the context of antimicrobial research, derivatives of 3-(4-chlorophenyl)-2-mercaptoacrylic acid have been synthesized and demonstrated moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Applications in Biochemistry and Pharmacology
Inhibition of Neutrophil Extravasation : The inhibition of calpain-I by this compound slows down the process of cell spreading in live neutrophils. This finding is significant for developing therapies for diseases where excessive activity of neutrophils is a concern (Adams et al., 2014).
Potential in Drug Development : The synthesis of formazans from compounds including this compound and their evaluation as antimicrobial agents highlight the potential of these derivatives in drug development, especially against pathogenic bacteria and fungi (Sah, Bidawat, Seth, & Gharu, 2014).
Industrial and Material Science Applications
- Corrosion Inhibition : A study on the inhibition of mild steel corrosion in hydrochloric acid medium by photo-cross-linkable polymers, including derivatives of this compound, showed highly efficient corrosion inhibition. This suggests potential industrial applications in protecting metals from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXSVKKNPHGGV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-76-4 | |
| Record name | NSC108806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5613799.png)
![6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5613800.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613802.png)
![N-[1-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5613810.png)
![methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate](/img/structure/B5613822.png)
![9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5613840.png)


![1-(4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5613854.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[(5-methyl-2-furyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5613860.png)

![3-(4-chloro-1H-pyrazol-1-yl)-N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]propanamide](/img/structure/B5613892.png)
![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
